1,2-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-imidazole-4-sulfonamide
Description
This compound features a 1,2-dimethylimidazole core linked to a sulfonamide group, which is further substituted with a (1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl moiety. The imidazole sulfonamide scaffold is commonly associated with bioactivity in enzyme inhibition (e.g., carbonic anhydrases, kinases) due to its hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-1,2-dimethylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c1-11-20-15(10-22(11)2)26(23,24)21-12-3-5-13(6-4-12)25-16-14(9-17)18-7-8-19-16/h7-8,10,12-13,21H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBYBNIZXQBUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,2-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-imidazole-4-sulfonamide involves several steps, typically starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde .
Chemical Reactions Analysis
1,2-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1,2-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives:
Key Findings
Core Heterocycle Differences: The target compound’s 1,2-dimethylimidazole sulfonamide core contrasts with the imidazo-pyrrolo-pyrazine in and 1,2-oxazole carboxamide in . The quinazolinyl-piperidinyl derivative in shares a sulfonamide group but incorporates a tetrahydroquinazoline moiety, a known pharmacophore in kinase inhibitors (e.g., gefitinib) .
Substituent Impact: The (1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl group in the target compound and introduces steric bulk and electron-deficient aromaticity, which may enhance selectivity for hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) compared to the hydroxyethyl group in . The pyrazolo[3,4-d]pyrimidine-chromen system in adds planar aromaticity and fluorinated groups, likely improving DNA intercalation or topoisomerase inhibition but reducing solubility relative to the target compound .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a pre-functionalized cyclohexylamine with a sulfonylated imidazole intermediate, similar to methods in (e.g., HATU/DIEA-mediated amidation) .
- In contrast, requires Suzuki-Miyaura cross-coupling for pyrazolo-pyrimidine assembly, which adds synthetic complexity .
Physicochemical Properties: The cyanopyrazine group in the target compound may improve metabolic stability compared to the hydroxyethyl group in , which is prone to oxidation .
Biological Activity
1,2-Dimethyl-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-imidazole-4-sulfonamide is a synthetic compound that belongs to a class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of imidazole derivatives often hinges on their ability to interact with various biological targets. The sulfonamide group in this compound may contribute to its antibacterial properties by inhibiting bacterial folate synthesis. The imidazole ring is known for its role in mimicking the structure of natural substrates and interacting with enzymes involved in metabolic pathways.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of imidazole derivatives. In vitro evaluations have shown that compounds similar to this compound exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antitumor Activity
Research indicates that imidazole derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, studies have demonstrated that related compounds induce apoptosis in various tumor cells through mechanisms involving the modulation of signaling pathways associated with cell survival.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| HeLa (cervical) | 10 | Induces apoptosis | |
| MCF7 (breast) | 12 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics. It showed comparable efficacy against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
- Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptotic activity observed at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
